ADCY7 Human Pre-designed siRNA Set A

RNAi Gene silencing Transfection efficiency

ADCY7 Human Pre-designed siRNA Set A (MedChemExpress, Cat. No.

Molecular Formula C35H42N2O8S2
Molecular Weight 682.8 g/mol
Cat. No. B15552467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameADCY7 Human Pre-designed siRNA Set A
Molecular FormulaC35H42N2O8S2
Molecular Weight682.8 g/mol
Structural Identifiers
InChIInChI=1S/C35H42N2O8S2/c1-6-36-29-20-18-25(46(40,41)42)23-27(29)34(2,3)31(36)15-11-8-7-9-12-16-32-35(4,5)28-24-26(47(43,44)45)19-21-30(28)37(32)22-14-10-13-17-33(38)39/h7-9,11-12,15-16,18-21,23-24H,6,10,13-14,17,22H2,1-5H3,(H2-,38,39,40,41,42,43,44,45)
InChIKeyCZWUESRDTYLNDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ADCY7 Human Pre-designed siRNA Set A – Rigorously Controlled RNAi Reagent for Targeted Gene Silencing


ADCY7 Human Pre-designed siRNA Set A (MedChemExpress, Cat. No. HY-RS00333) is a synthetic small interfering RNA (siRNA) reagent package designed to silence human adenylate cyclase 7 (ADCY7; Gene ID: 113) expression via the RNA interference (RNAi) pathway. The set comprises three unique HPLC-purified siRNA duplexes targeting distinct regions of the ADCY7 transcript, supplied together with a negative control siRNA, a FAM-labeled negative control siRNA for transfection-efficiency monitoring, and a GAPDH positive control siRNA . ADCY7 encodes a membrane-bound adenylyl cyclase that catalyzes cAMP synthesis and is implicated in acute myeloid leukemia (AML) survival [1], ulcerative colitis risk [2], and T-cell-mediated antitumor immunity [3], creating distinct demand for validated silencing tools in these disease-relevant cell models.

Why Interchanging ADCY7 siRNA Sets Across Vendors Compromises Experimental Reproducibility


Superficially similar pre-designed siRNA sets from different commercial sources cannot be assumed interchangeable. First, ADCY7 is expressed as multiple transcript variants (NM_001114, NM_001286057), and siRNA target-region selection differs across vendors; a duplex effective against one variant may miss another entirely . Second, the absence of built-in FAM-labeled and GAPDH positive controls in several competing products means that transfection efficiency and workflow integrity must be validated with separately procured reagents, introducing batch-to-batch variability that confounds cross-study comparisons [1]. Third, oligo chemistry and purification methods diverge: some vendors employ 2′-OMe chemical modifications to enhance stability [2], while others supply unmodified duplexes, and not all products are HPLC-purified to equivalent stringency . These differences directly affect knockdown efficiency, off-target profiles, and ultimately the biological conclusions drawn from loss-of-function experiments.

ADCY7 Human Pre-designed siRNA Set A – Quantitative Comparator-Based Differentiation Evidence


FAM-Labeled Negative Control and GAPDH Positive Control Are Supplied as Integral Kit Components, Eliminating Separate Procurement

ADCY7 Human Pre-designed siRNA Set A is one of the few commercially available ADCY7 siRNA sets that bundles a FAM-labeled negative control siRNA and a GAPDH positive control siRNA together with the three target-specific duplexes in a single kit . By contrast, OriGene's ADCY7 Human siRNA Oligo Duplex (SR300075) includes only a scrambled negative control and resuspension buffer by default; the fluorescent transfection control (TYE-563, SR30002) and HPRT positive control (SR30003) must be ordered separately [1]. ABM's set (i500591) includes FAM-labeled negative and positive controls but at a 2.5 nmol scale each, versus MCE's uniform 5 nmol per component [2]. The presence of a FAM-labeled negative control enables direct fluorescence-based transfection efficiency measurement without additional reagent purchase, while the GAPDH positive control validates the entire siRNA workflow—from transfection through qPCR detection—within a single experiment .

RNAi Gene silencing Transfection efficiency

Guaranteed ≥70% mRNA Knockdown Without Requiring Exceeding 90% Transfection Efficiency: Lower Activation Barrier vs. OriGene

MCE guarantees that at least one of the three ADCY7 siRNA duplexes in Set A will achieve ≥70% reduction in target mRNA levels under standard transfection conditions, without stipulating a minimum transfection-efficiency threshold as a condition for guarantee eligibility . In contrast, OriGene's performance guarantee for ADCY7 siRNA Oligo Duplex SR300075 requires that >90% of cells be transfected (as shown by TYE-563 control) AND that the HPRT positive control achieves 90% knockdown efficiency before the ≥70% knockdown guarantee on two of three duplexes applies [1]. The MCE guarantee is thus less stringently gated, lowering the activation barrier for researchers seeking recourse when knockdown performance falls below the promised threshold.

Gene knockdown siRNA guarantee qPCR

Uniform 5 nmol HPLC-Purified Scale Across All Kit Components vs. Asymmetric Scaling in Competitor Sets

Every component in ADCY7 Human Pre-designed siRNA Set A—three ADCY7 duplexes, negative control, FAM-labeled negative control, and GAPDH positive control—is supplied at 5 nmol and purified by HPLC . This uniform scaling contrasts with ABM's i500591 set, where target siRNA oligos are supplied at 5 nmol but the positive, negative, and FAM-labeled controls are supplied at only 2.5 nmol each [1], and with OriGene's SR300075, where each duplex is supplied at 2 nmol [2]. Biorbyt's ADCY7 siRNA set does not specify whether controls are included or their scale . Uniform scaling ensures that control reactions are performed at matched molar amounts, eliminating the confounding variable of unequal siRNA loading when comparing target-knockdown wells to control wells.

siRNA purification Quality control HPLC

Verified ADCY7 Knockdown in Human Cells: 86% mRNA Reduction Achieved with a Single Duplex Homologous to MCE Set Design Principles

Although direct publication of knockdown data using MCE's specific ADCY7 Set A is not yet available, a structurally analogous pre-designed siRNA set (three duplexes targeting human ADCY7, validated by qPCR) from Sidingbio has demonstrated that individual duplexes can achieve 86%, 64%, and 63% mRNA knockdown in human MCH58 and A3 cells . The best-performing duplex (Hs_ADCY7_1) surpassed the ≥70% industry-standard threshold by 16 percentage points in MCH58 cells. This orthogonal dataset demonstrates that the three-duplex, multi-region targeting strategy employed by pre-designed siRNA sets—the identical design principle used by MCE Set A—yields at least one highly effective duplex and validates ADCY7 as a knockdown-susceptible target in human cell lines .

ADCY7 knockdown validation qPCR MCH58 cells

Price per Complete siRNA-and-Controls Package: $257 vs. $522–$825 for Competitor Sets

ADCY7 Human Pre-designed siRNA Set A is priced at USD 257 per set, which includes three ADCY7 siRNA duplexes plus three controls (negative, FAM-negative, GAPDH-positive) at uniform 5 nmol scale . Comparable or larger competitor packages are priced substantially higher: ABM's i500591 set (6 components, but controls at half-scale) costs USD 825 [1]; Abbexa's Human ADCY7 siRNA set (3 target duplexes only, no controls) costs USD 522 [2]; OriGene's SR300075 (3 duplexes at 2 nmol plus scrambled control) costs €430 (~USD 460) without fluorescent or positive controls [3]. MCE thus delivers the most complete control-inclusive package at 31% of ABM's price, 49% of Abbexa's price, and 56% of OriGene's price—while providing control reagents that would otherwise require separate purchase from these vendors.

siRNA procurement Cost-effectiveness Research budgeting

Optimal Application Scenarios for ADCY7 Human Pre-designed siRNA Set A Based on Evidence


ADCY7 Loss-of-Function Studies in AML Cell Lines (U937, MV4-11, THP-1) with Built-in Transfection Monitoring

Given that ADCY7 knockdown reduces AML cell growth and induces apoptosis [1], and that the Set A includes a FAM-labeled negative control enabling direct fluorescence-based transfection efficiency assessment without additional reagent procurement , this product is optimally suited for ADCY7 depletion experiments in suspension AML lines where transfection efficiency is inherently variable. The FAM signal provides per-well transfection normalization, while the GAPDH positive control validates workflow integrity from transfection through qPCR . The uniform 5 nmol scale of all six components supports replicate experiments across multiple AML lines at matched molarity .

Validation of ADCY7 as a Therapeutic Target in Ulcerative Colitis Using Primary Human CD4+ T Cells

Research has established that siRNA-mediated ADCY7 knockdown in primary human CD4+ T cells skews cytokine production toward a Th2 pattern and upregulates MHC Class II antigen presentation [2]. The MCE Set A's HPLC purification minimizes endotoxin and chemical contaminants that can activate primary immune cells non-specifically. The inclusion of a negative control siRNA and FAM-labeled negative control within the same kit enables discrimination of sequence-specific silencing effects from transfection-related innate immune responses—a critical requirement when working with primary T cells .

Multi-Gene Screening Campaigns Where Per-Target Budget Optimization Is Critical

At USD 257 per complete siRNA-and-controls package , MCE Set A's price point is 44–69% lower than comparable competitor sets (ABM at $825, Abbexa at $522, OriGene at ~$460) that either omit controls or supply them at reduced scale [3]. For a screening campaign targeting 50–100 genes in the cAMP signaling network, the per-gene savings of $203–$568 translate to a total budget reduction of $10,150–$56,800, enabling expansion of the target list or inclusion of additional biological replicates without overall cost increase [3].

Dual-Validation Workflows Combining mRNA (qPCR) and Protein (Western Blot) Knockdown Confirmation

MCE's recommendation of 10–100 nM siRNA transfection over 48–72 hours prior to cell lysis aligns with standard qPCR and western blot protocols. The GAPDH positive control serves both as a qPCR housekeeping gene and a protein-loading control for western blot normalization . Since independent validation data demonstrate that individual duplexes in analogous three-siRNA ADCY7 sets can achieve 86% qPCR-measured knockdown , researchers can first identify the most potent duplex by qPCR screening of the three individual siRNAs, then employ that duplex for western blot confirmation of ADCY7 protein depletion—a workflow directly supported by the set's component structure .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for ADCY7 Human Pre-designed siRNA Set A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.